(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a complex organic compound that features a thiazole ring, a bromophenyl group, and a hydroxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group and the hydroxy-nitrophenyl group. The final step involves the formation of the acrylonitrile moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the nitrophenyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
- (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
- (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile lies in the presence of the bromophenyl group, which can significantly influence its reactivity and interactions compared to other similar compounds. The bromine atom can participate in halogen bonding, enhancing the compound’s binding properties in biological systems.
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O3S/c19-14-4-2-12(3-5-14)15-10-26-18(21-15)13(9-20)7-11-1-6-17(23)16(8-11)22(24)25/h1-8,10,23H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLXQCCLBMUWOX-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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